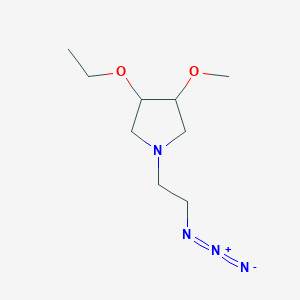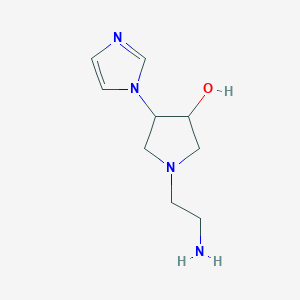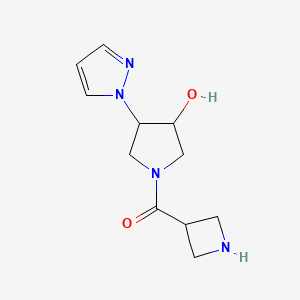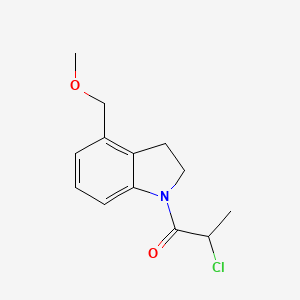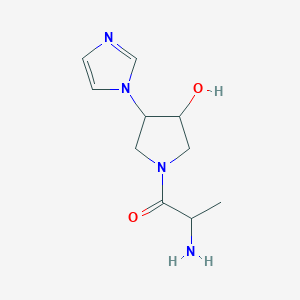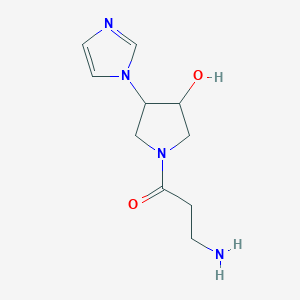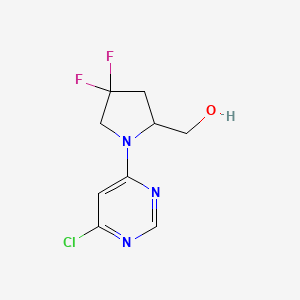
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Übersicht
Beschreibung
4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (EOMPBA) is a synthetic molecule that belongs to the pyrrolidinone class of compounds. It is a versatile compound with a wide range of applications in scientific research. In particular, EOMPBA has been used in the synthesis of various compounds, such as peptides and amino acids, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Drug Discovery: Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a core component of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, is widely used in drug discovery due to its versatility and ability to enhance biological activity. The saturated five-membered ring structure allows for efficient exploration of pharmacophore space due to its sp3 hybridization, contributes to the stereochemistry of the molecule, and offers increased three-dimensional coverage . This structural feature is crucial in the design of novel compounds with selective biological targets.
Antibacterial Agents: Structure-Activity Relationship (SAR)
The pyrrolidine derivative’s SAR investigation reveals that variations in the N’-substituents significantly affect antibacterial activity. For instance, increasing the size of the N’-substituent enhances the antibacterial effect, indicating that the pyrrolidine ring can be a valuable scaffold for developing new antibacterial agents .
Antiviral Therapeutics: Indole Derivatives
Indole derivatives, which share a similar heterocyclic structure to pyrrolidine, have been investigated for their antiviral activity. Compounds with modifications at the indole ring have shown efficacy against a broad range of RNA and DNA viruses, suggesting that pyrrolidine derivatives could also be explored for antiviral therapeutics .
Chemotherapeutic Agents: Heterocyclic Scaffolds
Heterocyclic compounds like pyrrolidine are increasingly important in the development of chemotherapeutic agents. Their ability to incorporate into bioactive molecules and interact with biological targets makes them suitable candidates for cancer treatment research .
Enantioselective Synthesis: Stereogenicity of Pyrrolidine
The stereogenicity of the pyrrolidine ring, due to its chiral centers, is pivotal in enantioselective synthesis. Different stereoisomers can lead to diverse biological profiles of drug candidates, which is essential for the development of enantioselective drugs .
Neurological Disorders: Modulation of Neurotransmitters
Pyrrolidine derivatives have been explored for their potential to modulate neurotransmitters, which could be beneficial in treating neurological disorders. The structural flexibility and ability to cross the blood-brain barrier make them promising candidates for neuropharmacological applications .
Wirkmechanismus
Pyrrolidines
are a class of organic compounds that contain a five-membered ring with one nitrogen atom . They are widely used in medicinal chemistry due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Carboxylic acids
, on the other hand, are organic compounds that contain a carboxyl group (-COOH). They are involved in many biochemical reactions and pathways in the body. For example, they play a crucial role in the citric acid cycle, a key metabolic pathway that provides high-energy molecules through the oxidation of acetyl-CoA .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors. These include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The action environment can also influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its target .
Eigenschaften
IUPAC Name |
4-[3-(ethoxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-16-8-9-5-6-12(7-9)10(13)3-4-11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLAJZZJLINADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




